N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide
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Description
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15862589 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity and Antibacterial Applications
Research on similar quinoline derivatives has shown significant cytotoxic and antimicrobial activities. For instance, marinamide and its methyl ester, derived from marine fungi, demonstrated potent cytotoxic activity against various tumor cell lines, suggesting potential for cancer therapy research (Feng Zhu et al., 2013). Similarly, novel series of quinoline derivatives synthesized from N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide exhibited significant antibacterial activities (R. S. Joshi et al., 2011).
Molecular Structures and Chemical Sensors
Studies on the structural aspects of quinoline and its derivatives have led to the discovery of stable cocrystals and novel chemical sensors. The crystal structures of pyrogallol and its cocrystals with N-heterocycles, for example, have revealed unique and novel observations in structure (Ranjit Thakuria et al., 2012). Additionally, a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solution showed remarkable fluorescence enhancement, highlighting its application in environmental and biological monitoring (G. Park et al., 2015).
Neuropharmacology and AMPA Receptor Antagonism
Quinoline derivatives have been explored for their neuropharmacological properties as well. CP-465,022, a quinazolin-4-one AMPA receptor antagonist, inhibits AMPA receptor-mediated currents, suggesting a potential role in treating conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegeneration (J. Lazzaro et al., 2002).
Antimicrobial Activity of Coumarin-Quinoline Derivatives
The synthesis of new coumarin-quinoline derivatives has shown promising antibacterial activity, suggesting the potential for developing new antimicrobial agents (B. Porwal et al., 2009).
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-4-5-21-19(11-16)12-20(22(28)26-21)15-27(14-17-3-2-8-25-13-17)23(29)18-6-9-24-10-7-18/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSGGZMVMXBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CN=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.